molecular formula C10H11Cl2N3O B12616075 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine CAS No. 918537-44-7

4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B12616075
CAS No.: 918537-44-7
M. Wt: 260.12 g/mol
InChI Key: ZAPKMTUPDOWRJZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate chlorinating agents. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous feeding of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The use of transition metal catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and propoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

918537-44-7

Molecular Formula

C10H11Cl2N3O

Molecular Weight

260.12 g/mol

IUPAC Name

4-chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C10H11Cl2N3O/c1-7-8(16-4-2-3-11)5-15-9(7)10(12)13-6-14-15/h5-6H,2-4H2,1H3

InChI Key

ZAPKMTUPDOWRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C=C1OCCCCl)Cl

Origin of Product

United States

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